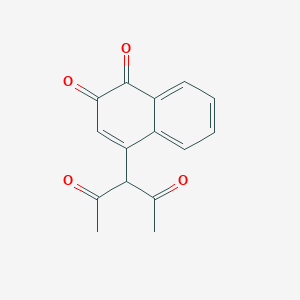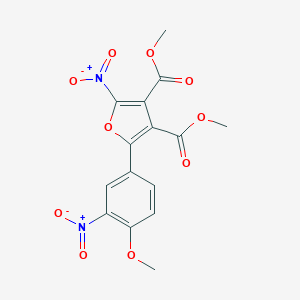![molecular formula C17H22N2O5S B421430 ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 299962-40-6](/img/structure/B421430.png)
ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C17H22N2O5S . This compound is notable for its unique structure, which includes a morpholine ring, a benzothiophene core, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the acetylation of the amine group. The final step involves esterification to form the ethyl ester .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene core or the morpholine ring.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes
Wirkmechanismus
The mechanism of action of ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and morpholine-containing compounds. Similar compounds include:
Benzothiophene derivatives: Known for their diverse biological activities and applications in drug discovery.
Morpholine derivatives: Widely used in pharmaceuticals and agrochemicals for their versatile chemical properties.
What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
299962-40-6 |
|---|---|
Molekularformel |
C17H22N2O5S |
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
ethyl 2-[(2-morpholin-4-ylacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N2O5S/c1-2-24-17(22)14-11-4-3-5-12(20)15(11)25-16(14)18-13(21)10-19-6-8-23-9-7-19/h2-10H2,1H3,(H,18,21) |
InChI-Schlüssel |
MXDONPPSVOHUGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CN3CCOCC3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B421347.png)
![N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B421348.png)
![ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421349.png)
![[3-CYCLOHEXYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-1(2H)-YL](PHENYL)METHANONE](/img/structure/B421351.png)
![4-Bromo-2-[2-(3-chloro-2-quinoxalinyl)vinyl]phenyl acetate](/img/structure/B421354.png)
![(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE](/img/structure/B421358.png)

![2-({1-(2,6-dichlorophenyl)-3-[(dimethylamino)methylene]-2-oxo-2,3-dihydro-1H-indol-6-yl}methylene)malononitrile](/img/structure/B421360.png)
![5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B421361.png)

![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)
![2-[4-(2-{[5-(4-Chlorophenyl)-2-furoyl]amino}ethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B421370.png)

![Diethyl 2-{[3-(2-furyl)anilino]methylene}malonate](/img/structure/B421373.png)
